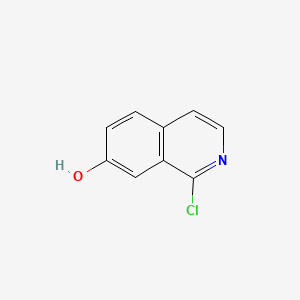
1-Chloroisoquinolin-7-ol
Vue d'ensemble
Description
1-Chloroisoquinolin-7-ol is an organic compound with the molecular formula C9H6ClNO. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the first position and a hydroxyl group at the seventh position of the isoquinoline ring.
Applications De Recherche Scientifique
1-Chloroisoquinolin-7-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.
Safety and Hazards
The safety information for 1-Chloroisoquinolin-7-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloroisoquinolin-7-ol can be synthesized through several methods. One common approach involves the chlorination of isoquinolin-7-ol using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where isoquinolin-7-ol is treated with chlorinating agents in reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloroisoquinolin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Isoquinolin-7-amine, Isoquinolin-7-thiol.
Oxidation: 1-Chloroisoquinolin-7-one.
Reduction: 1-Chloroisoquinolin-7-amine.
Mécanisme D'action
The mechanism of action of 1-Chloroisoquinolin-7-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The chlorine and hydroxyl groups play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 1-Bromoisoquinolin-7-ol
- 1-Iodoisoquinolin-7-ol
- 1-Fluoroisoquinolin-7-ol
Comparison: 1-Chloroisoquinolin-7-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs. For instance, the chlorine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. In contrast, the bromo and iodo analogs may exhibit higher reactivity but lower stability, while the fluoro analog may have different electronic properties .
Propriétés
IUPAC Name |
1-chloroisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMSWNGLUWDWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676385 | |
| Record name | 1-Chloroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168003-06-3 | |
| Record name | 1-Chloroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
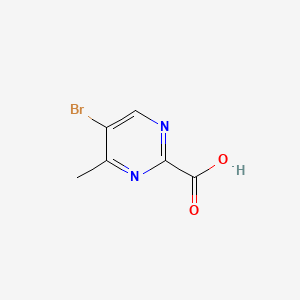

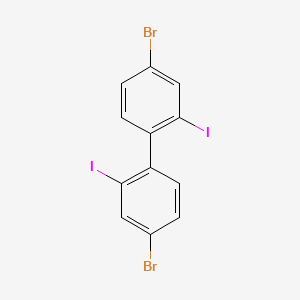


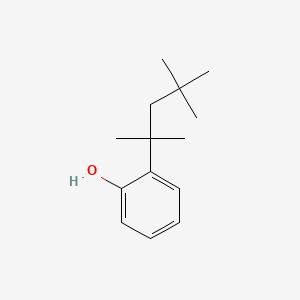
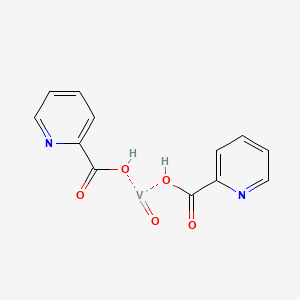
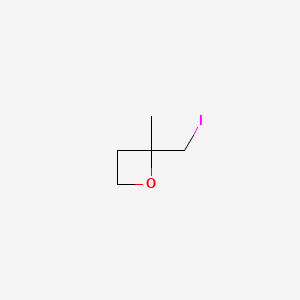


![2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE](/img/structure/B599351.png)
![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)

